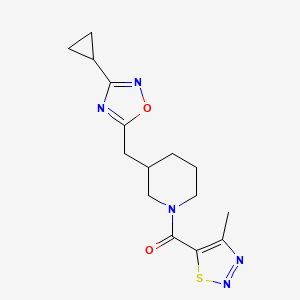
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone:
Antibacterial Agents
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has shown significant potential as an antibacterial agent. The compound’s structure, which includes the 1,2,4-oxadiazole moiety, is known for its antibacterial properties. Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit strong antibacterial activity against various Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antifungal Applications
The compound also holds promise in antifungal research. The presence of the 1,2,4-oxadiazole ring is associated with antifungal activity. Studies have shown that compounds containing this moiety can effectively inhibit the growth of various fungal pathogens . This application is particularly important for agricultural purposes, where fungal infections can devastate crops.
Antiviral Research
In antiviral research, (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has been investigated for its potential to inhibit viral replication. The compound’s unique structure allows it to interfere with viral enzymes and proteins, making it a candidate for developing treatments against viruses such as influenza and coronaviruses .
Anti-inflammatory Agents
The compound has also been studied for its anti-inflammatory properties. The 1,2,4-oxadiazole ring system is known to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Anticancer Research
In the field of oncology, (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has been explored for its anticancer properties. The compound’s ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth has been a focus of research . This application is crucial for developing new chemotherapeutic agents.
Agricultural Pesticides
The compound’s structure also lends itself to applications in agriculture as a pesticide. Research has shown that derivatives of 1,2,4-oxadiazole can act as effective pesticides against a variety of agricultural pests . This includes nematodes, insects, and other pests that threaten crop yields.
Neuroprotective Agents
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has been investigated for its neuroprotective effects. The compound’s ability to protect neurons from oxidative stress and apoptosis makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antileishmanial Agents
Finally, the compound has shown potential as an antileishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has indicated that compounds containing the 1,2,4-oxadiazole moiety can effectively inhibit the growth of Leishmania parasites . This application is particularly important for developing new treatments for this neglected tropical disease.
These diverse applications highlight the versatility and potential of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone in various fields of scientific research.
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives Design, synthesis, antibacterial evaluation and molecular docking
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9-13(23-19-17-9)15(21)20-6-2-3-10(8-20)7-12-16-14(18-22-12)11-4-5-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPYTGSUNHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)

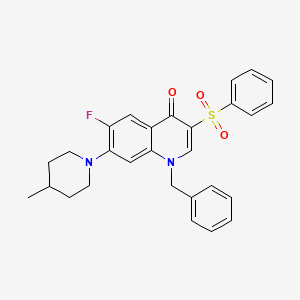
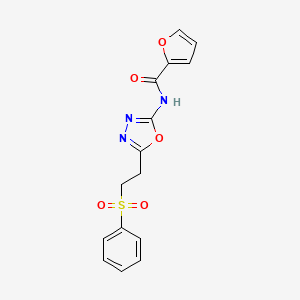
![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
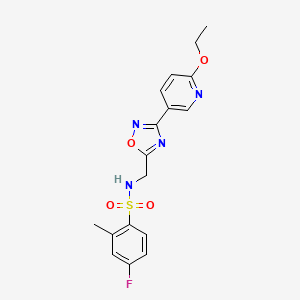
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)
![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
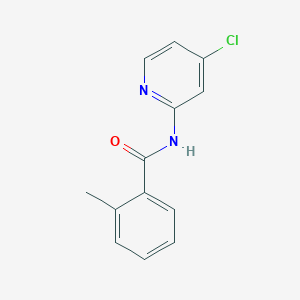

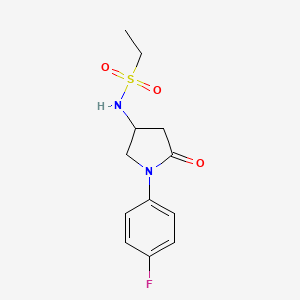
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)